molecular formula C14H18O3 B3428271 8-Oxo-8-phenyloctanoic acid CAS No. 66147-75-9

8-Oxo-8-phenyloctanoic acid

Cat. No.: B3428271
CAS No.: 66147-75-9
M. Wt: 234.29 g/mol
InChI Key: UMCSRRHQLAVYRS-UHFFFAOYSA-N
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Description

8-Oxo-8-phenyloctanoic acid is a synthetic compound that has garnered significant attention due to its potential therapeutic and industrial applications. It is a derivative of phenylalanine and possesses a unique chemical structure that makes it a promising candidate for various applications. The compound contains a carboxylic acid group, a ketone group, and an aromatic ring, which contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-8-phenyloctanoic acid typically involves the reaction of phenylalanine derivatives with specific reagents under controlled conditions. One common method includes the oxidation of 8-phenyloctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium to facilitate the formation of the ketone group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar oxidation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Oxo-8-phenyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

8-Oxo-8-phenyloctanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biomolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Oxo-8-phenyloctanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may interact with oxidative stress-related enzymes, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    8-Oxo-8-phenyloctanoic acid: Unique due to its specific structure and functional groups.

    8-Oxo-7,8-dihydro-2’-deoxyguanosine: Another compound with oxidative properties, often studied in the context of DNA damage and repair.

    8-Hydroxyguanine: Known for its role in oxidative DNA and RNA modifications.

Properties

IUPAC Name

8-oxo-8-phenyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(12-8-4-3-5-9-12)10-6-1-2-7-11-14(16)17/h3-5,8-9H,1-2,6-7,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCSRRHQLAVYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305602
Record name 8-Oxo-8-phenyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24314-23-6
Record name 24314-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Oxo-8-phenyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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